Diholmium monoxide
Description
Classification within the Lanthanide Suboxide Series
Diholmium monoxide is classified within the broader category of lanthanide suboxides. Suboxides are a class of compounds that contain a lower proportion of oxygen than what would be predicted by the typical oxidation state of the metal. asianpubs.org In the case of lanthanides, which most commonly exhibit a +3 oxidation state, compounds with a metal-to-oxygen ratio greater than 2:3 are considered suboxides.
The lanthanide monoxides (LnO), where the lanthanide is in a +2 oxidation state, form a distinct and well-studied subgroup within this series. mdpi.com While compounds with the formula Ln₂O have been proposed, the monoxide (LnO) form is more commonly the subject of both theoretical and experimental research. mdpi.comresearchgate.net The existence of divalent lanthanide monoxides has been known since the 1970s, though their synthesis and characterization remain challenging due to their often weak chemical stability. mdpi.comresearchgate.net These compounds, including holmium monoxide (HoO), are of significant interest for their unique electronic and magnetic properties. mdpi.comresearchgate.net A patent from 1968 also describes rare earth suboxides with the general formula RE₂Oₓ (where RE is a rare earth element and x is between 2.9 and 3), which differ from the Ho₂O stoichiometry but highlight early interest in these reduced oxide systems. google.com
Distinctive Chemical Composition and the Significance of Holmium's +2 Oxidation State in Ho₂O
The defining feature of this compound is the presence of holmium in the +2 oxidation state. ontosight.ai This is a departure from the overwhelmingly prevalent +3 state that characterizes most of holmium's chemistry. wikipedia.orgnanografi.comperiodic-table.com The chemical formula Ho₂O suggests a compound where two holmium atoms share a single oxygen atom. However, research into lanthanide oxides with lower oxidation states more frequently focuses on the monoxide (HoO) structure. mdpi.comresearchgate.netresearchgate.net
The significance of the Ho²⁺ ion lies in its f-electron configuration, which differs from the more common Ho³⁺. This difference profoundly influences the material's magnetic and electronic properties. Holmium itself possesses one of the highest magnetic moments of any element, and its compounds are known for their remarkable magnetic behaviors. wikipedia.org The study of holmium in its divalent state within an oxide lattice provides a valuable opportunity to investigate fundamental aspects of magnetism and electron correlation in f-block elements. The synthesis of such compounds is, however, a significant hurdle, as holmium readily oxidizes to the +3 state in the presence of air or moisture. wikipedia.orgperiodic-table.com
Contemporary Research Challenges and the Academic Importance of this compound
The primary challenge in the study of this compound and related lanthanide suboxides is their synthesis and stability. mdpi.com These compounds are often reactive and require specific, controlled conditions, such as high vacuum or reducing atmospheres at elevated temperatures, to prevent the formation of the more stable sesquioxide (Ho₂O₃). google.com The successful growth of lanthanide monoxide thin films has been a significant recent advancement, enabling more detailed study of their solid-state properties. mdpi.com
Despite these challenges, the academic importance of this compound is substantial. Research into this and other lanthanide suboxides is driven by the potential for discovering novel physical phenomena. For instance, some lanthanide monoxides exhibit interesting magnetic properties at low temperatures, and compounds like lanthanum monoxide (LaO) have been reported to be ferromagnetic semiconductors with potential for superconductivity under pressure. mdpi.com The study of holmium monoxide (HoO) contributes to a broader understanding of the structural, elastic, and mechanical properties across the lanthanide monoxide series. researchgate.net Furthermore, the investigation of these materials can serve as a model for understanding the properties of transuranic monoxides. mdpi.com The unique optical properties of holmium-containing materials, traditionally utilized in lasers and as calibration standards for spectrophotometers, could also find new dimensions with the exploration of its lower oxidation states. wikipedia.org
Structure
2D Structure
Properties
CAS No. |
62462-59-3 |
|---|---|
Molecular Formula |
H2Ho2O |
Molecular Weight |
347.876 g/mol |
IUPAC Name |
holmium;hydrate |
InChI |
InChI=1S/2Ho.H2O/h;;1H2 |
InChI Key |
RAJINYWFGZFMJN-UHFFFAOYSA-N |
SMILES |
O.[Ho].[Ho] |
Canonical SMILES |
O.[Ho].[Ho] |
Origin of Product |
United States |
Synthetic Methodologies for Diholmium Monoxide
Direct Synthesis Approaches for Ho₂O Formation
Direct synthesis aims to combine elemental holmium and oxygen under conditions that favor the suboxide phase.
Controlled Reaction of Elemental Holmium with Oxygen
Holmium metal is relatively stable in dry air at standard temperatures but will readily oxidize to form holmium oxide when heated or in the presence of moisture. ebsco.comthermofisher.com Achieving a sub-stoichiometric phase like Ho₂O necessitates reacting pure holmium metal with a carefully limited amount of oxygen at elevated temperatures. This process is challenging, as the high reactivity of holmium at high temperatures favors the formation of the thermodynamically stable Ho₂O₃. stanfordmaterials.comebsco.com The synthesis is typically conducted in a controlled atmosphere where the partial pressure of oxygen is meticulously regulated to prevent full oxidation.
Strategies for Achieving Sub-stoichiometric Holmium Oxide Phases (Approaching Ho₂O)
Given the challenges of direct synthesis, several strategies focus on creating oxygen-deficient phases by removing oxygen from the stable holmium sesquioxide (Ho₂O₃). These methods are crucial for exploring the properties of holmium suboxides. google.com
Partial Thermal Decomposition of Holmium Sesquioxide (Ho₂O₃) under High Vacuum
One established method for producing rare-earth suboxides is the partial decomposition of their higher, more stable oxides in a high vacuum at elevated temperatures. google.com For holmium, this involves heating Ho₂O₃ under high vacuum conditions (e.g., approximately 5x10⁻⁶ Torr). google.com The high temperature provides the energy needed to break the Ho-O bonds, while the vacuum helps to remove the liberated oxygen, preventing it from re-reacting with the material. This process can be facilitated using techniques like floating-zone melting to achieve the necessary high temperatures for decomposition. google.com
Reductive Synthesis Pathways using Specific Gaseous Atmospheres
A reducing atmosphere can also be employed to strip oxygen from Ho₂O₃. This involves heating the sesquioxide in the presence of a reducing agent, such as hydrogen gas. google.com At sufficiently high temperatures, the reducing gas reacts with the oxygen in the oxide lattice, forming a volatile byproduct (e.g., water vapor in the case of hydrogen) that is subsequently removed from the system. This method allows for the formation of sub-stoichiometric phases by controlling the temperature, gas flow rate, and reaction time.
Arc-Melting Techniques for Holmium-Oxygen Systems
Arc-melting is a high-temperature technique capable of producing rare-earth suboxides. google.com In this method, a mixture of holmium sesquioxide (Ho₂O₃) and pure holmium metal is melted together in an arc furnace. google.comkoreascience.kr The excess holmium metal acts as a reducing agent, capturing oxygen from the Ho₂O₃ to form a sub-stoichiometric melt. Upon cooling, this melt solidifies into a suboxide phase. Any remaining unreacted metal can be dissolved using an acid. google.com This technique is effective for creating various multiphase alloys and non-stoichiometric compounds. researchgate.netosti.gov
Vacuum-Heating Protocols for Compacted Holmium Sesquioxide-Hydride Mixtures
An alternative route involves the use of a compacted mixture of holmium sesquioxide (Ho₂O₃) and holmium hydride (HoHₓ). google.comgoogleapis.com This mixture is first heated under vacuum to approximately 800°C to decompose the hydride and remove the hydrogen gas. google.com Following this step, the temperature is significantly increased, for instance to 2000°C, under an inert atmosphere like argon. google.com At this extreme temperature, the elemental holmium resulting from the hydride decomposition reduces the sesquioxide, leading to the formation of a suboxide phase. google.com
Research Findings on Synthesis Parameters
The synthesis of sub-stoichiometric holmium oxides is highly dependent on precise control of experimental conditions. The table below summarizes key parameters for the methodologies discussed.
| Methodology | Precursors | Key Conditions | Resulting Phase | Reference |
| Partial Thermal Decomposition | Holmium Sesquioxide (Ho₂O₃) | High Vacuum (~5x10⁻⁶ Torr), Elevated Temperature | Sub-stoichiometric Oxide | google.com |
| Reductive Synthesis | Holmium Sesquioxide (Ho₂O₃) | Reducing Atmosphere (e.g., H₂), Elevated Temperature | Sub-stoichiometric Oxide | google.com |
| Arc-Melting | Holmium Sesquioxide (Ho₂O₃), Holmium Metal | High Temperature Arc, Inert Atmosphere | Sub-stoichiometric Oxide | google.com |
| Vacuum-Heating of Mixture | Holmium Sesquioxide (Ho₂O₃), Holmium Hydride | 1. Vacuum heating (~800°C) 2. Inert atmosphere heating (~2000°C) | Sub-stoichiometric Oxide | google.com |
Based on a comprehensive review of available scientific literature, generating a detailed article focusing exclusively on the chemical compound “Diholmium monoxide” (Ho₂O) is not feasible at this time. The provided search results contain insufficient specific data regarding its synthesis, characterization, and purity assessment.
The vast majority of scientific research on holmium oxides centers on Holmium(III) oxide (Ho₂O₃), which is the stable and well-documented oxide of holmium. wikipedia.org Literature detailing the synthesis of holmium oxide nanoparticles, for instance, consistently uses Holmium(III) precursors to produce Ho₂O₃. nih.govmdpi.comrsc.org
While some general analytical techniques for rare-earth oxides are well-established, such as X-ray Fluorescence (XRF) for purity analysis and various spectroscopic and microscopic methods for characterization, specific findings and data for this compound are not present in the search results. nih.govmdpi.comcambridge.orgias.ac.in
Therefore, any attempt to construct an article according to the requested outline for this compound would lack the necessary scientific detail, data, and research findings, and would not meet the standards of a professional and authoritative scientific article. Further research and publication on the specific properties and synthesis of this compound are required before a comprehensive article can be written.
Structural Elucidation and Crystallographic Analysis of Diholmium Monoxide
Diholmium Monoxide Crystal Systems and Polymorphic Behavior
While specific data for this compound (Ho₂O) is not available, the analysis of its more common counterpart, Holmium(III) oxide (Ho₂O₃), provides insight into the crystallographic possibilities for holmium-based oxides. Ho₂O₃ primarily crystallizes in a cubic bixbyite structure. wikipedia.org This structure is characteristic of many heavy rare-earth sesquioxides. wikipedia.org
Polymorphism is the capacity of a solid material to exist in multiple crystalline forms. nih.gov While the cubic form of Ho₂O₃ is most common, rare-earth oxides can exhibit other crystal systems, such as monoclinic or hexagonal, particularly under specific temperature and pressure conditions or when synthesized as nanocrystals. For instance, nanocrystalline Holmium(III) oxide has been reported to possess a body-centered cubic (bcc) lattice. wikipedia.org Any potential polymorphic behavior of Ho₂O would require synthesis under varying thermodynamic conditions and subsequent structural analysis to identify different crystalline phases.
| Parameter | Value (for C-type Ho₂O₃) |
| Crystal System | Cubic |
| Space Group | Ia-3 (No. 206) |
| Lattice Constant (a) | 1.06 nm |
| Formula Units (Z) | 16 |
Structural Determinants for Holmium Coordination Environment in Ho₂O
The coordination environment describes the arrangement of atoms (in this case, oxygen) surrounding a central atom (holmium). This arrangement is determined by factors such as ionic radii and electrostatic interactions. In the stable cubic structure of Holmium(III) oxide (Ho₂O₃), there are two distinct coordination environments for the holmium cation (Ho³⁺). Both are six-coordinate, but they differ in the geometry of the surrounding oxygen anions. A detailed structural analysis reveals these complex coordination polyhedra within the bixbyite lattice. wikipedia.org For the hypothetical Ho₂O, the coordination environment would be significantly different due to the altered stoichiometry and the unusual +1 oxidation state of holmium, but no experimental data exists to confirm its geometry.
Advanced Diffraction Techniques for Ho₂O Structural Elucidation
Diffraction techniques are fundamental for determining the atomic arrangement within a crystalline solid. By analyzing the pattern of scattered radiation, researchers can deduce the crystal structure, lattice parameters, and other key structural features.
X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases of a material and determining its lattice parameters. When a beam of X-rays is directed at a crystalline sample, the rays are diffracted by the planes of atoms within the crystal lattice, producing a unique diffraction pattern.
For Holmium(III) oxide (Ho₂O₃), XRD patterns clearly identify its cubic bixbyite structure. wikipedia.org Analysis of the peak positions in the diffraction pattern allows for precise calculation of the lattice parameters. For example, studies on nanocrystalline Ho₂O₃ have shown that the bcc lattice parameter can increase as the crystallite size decreases. wikipedia.org Should Ho₂O be synthesized, XRD would be the essential first step to confirm its phase purity and determine its fundamental crystallographic parameters.
Table: Representative XRD Data for Cubic Ho₂O₃
| 2θ (degrees) | (hkl) Miller Indices |
| 20.6 | (211) |
| 29.2 | (222) |
| 34.0 | (400) |
| 48.6 | (440) |
| 57.7 | (622) |
Neutrons possess a magnetic moment, which allows them to interact with the magnetic moments of atoms within a material. wikipedia.orgresearchgate.net This makes neutron diffraction an indispensable tool for determining the magnetic structure of materials, a task not possible with standard X-ray diffraction. wikipedia.orgresearchgate.net Holmium is known to have the highest magnetic moment of any naturally occurring element, leading to complex magnetic ordering, especially at low temperatures. americanelements.com
While neutron diffraction studies on Ho₂O are absent from the literature, extensive research on metallic holmium and its alloys demonstrates the power of this technique. aps.org These studies reveal transitions between paramagnetic, helical antiferromagnetic, and conical-ferromagnetic phases under varying temperature and pressure. iaea.org A neutron diffraction experiment on a potential Ho₂O sample would be crucial for understanding its magnetic ordering, including the orientation and magnitude of the holmium magnetic moments.
Microstructural Analysis of this compound Materials (e.g., Electron Microscopy)
Microstructural analysis examines the structure of a material at a scale larger than the atomic level, including features like grain size, grain boundaries, and morphology. Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for this purpose.
Studies on nanostructured Holmium(III) oxide (Ho₂O₃) have utilized TEM to characterize the size and morphology of crystallites. wikipedia.org High-resolution TEM (HRTEM) can even resolve the lattice planes within individual nanoparticles. wikipedia.org SEM is used to analyze the surface topography and morphology of bulk or powdered samples. For example, SEM analysis of Ho₂O₃ formed from the thermal decomposition of holmium nitrate revealed particles with irregular sheet-shapes containing pores and cracks. If Ho₂O materials were synthesized, electron microscopy would provide essential information on their particle size, shape, and surface features, which are critical for understanding their physical and chemical properties.
Magnetic Properties Research in Diholmium Monoxide Systems
Studies on the Influence of Diholmium Monoxide's Structure on its Magnetic Characteristics:Without established structural data and corresponding magnetic studies for Ho₂O, no information can be provided on how its structure influences its magnetic properties.
Therefore, the creation of a professional and authoritative article strictly on the magnetic properties of this compound is not feasible at this time due to the absence of foundational research on the topic.
Optical Properties and Spectroscopic Research on Diholmium Monoxide
Optical Absorption and Emission Characteristics of Diholmium Monoxide
Holmium(III) oxide (Ho₂O₃) is renowned for its distinctive optical properties, which are primarily due to the intra-configurational 4f-4f electronic transitions of the Ho³⁺ ion. These transitions result in exceptionally sharp and well-defined absorption peaks across the ultraviolet (UV), visible, and near-infrared (NIR) spectral regions. This characteristic makes holmium oxide solutions and glasses a standard reference material for the wavelength calibration of spectrophotometers. vulcanchem.comwikipedia.org
The absorption spectrum of Ho₂O₃ arises from electronic transitions from the ⁵I₈ ground state to various excited states of the holmium ion. nih.gov Studies on Ho₂O₃ nanocrystals have identified numerous absorption bands. researchgate.net For instance, UV-Vis absorbance spectra show multiple absorption bands with varying intensities. researchgate.net The strongest absorption is typically observed around 450 nm. nih.gov
The emission characteristics of holmium oxide are equally significant, with applications in lasers and phosphors. nih.govontosight.ai When excited, typically by absorbing photons, the Ho³⁺ ions relax to lower energy levels, emitting light at specific wavelengths. In various host materials like ceramics, Ho³⁺ ions exhibit prominent emission bands in the visible spectrum. nih.gov Key emission transitions include those from the ⁵F₄, ⁵S₂, and ⁵F₅ states back to the ⁵I₈ ground state, resulting in visible green and red light. nih.gov For example, luminescence spectra often show distinct emission bands around 546 nm (green) and 666 nm (red). nih.gov
Table 1: Key Absorption Peaks of Ho³⁺ in Oxide Materials This table is interactive. Click on the headers to sort the data.
| Transition (from ⁵I₈ ground state) | Approximate Wavelength (nm) | Spectral Region |
|---|---|---|
| ⁵I₈ → ³H₅,₆; ³G₄,₅ | ~360, ~415 | Ultraviolet/Violet |
| ⁵I₈ → ⁵G₆, ⁵F₂, ³K₈ | ~450 | Blue |
| ⁵I₈ → ⁵S₂, ⁵F₄ | ~535 | Green |
| ⁵I₈ → ³F₅ | ~635 | Red |
Data sourced from studies on Ho³⁺-doped ceramics and nanocrystals. nih.gov
Table 2: Principal Emission Bands of Ho³⁺ in Ceramic Host This table is interactive. Click on the headers to sort the data.
| Transition | Approximate Wavelength (nm) | Emitted Color |
|---|---|---|
| ⁵F₄, ⁵S₂ → ⁵I₈ | 546 | Green |
| ⁵F₅ → ⁵I₈ | 666 | Red |
Data sourced from luminescence studies on Li₂MgGeO₄:Ho³⁺ ceramics. nih.gov
Investigations into Luminescence Mechanisms and Photophysical Processes in Ho₂O
The luminescence of materials containing Ho³⁺ ions is a direct result of photophysical processes that occur after the absorption of energy. atlantisbioscience.com Photophysics encompasses the relaxation pathways of an excited molecule that return it to the ground state without any net chemical change. libretexts.org The primary mechanism is photoluminescence, where the absorption of a photon excites the Ho³⁺ ion from its ground state to a higher energy level. atlantisbioscience.com This excited state is unstable, and the ion relaxes by dissipating the energy, partly through the emission of photons (light). atlantisbioscience.comlibretexts.org
The specific luminescence pathways in Ho³⁺ are complex, involving several competing processes:
Radiative Decay: This is the direct emission of a photon as the electron transitions from an excited state to a lower energy state. The resulting emission can be either fluorescence or phosphorescence, although for rare-earth ions, the term luminescence is broadly used. These transitions are responsible for the characteristic green and red emissions from the ⁵S₂, ⁵F₄, and ⁵F₅ levels. nih.govlibretexts.org
Non-Radiative Decay: The excited ion can also lose energy without emitting light, primarily through vibrational relaxation or the generation of phonons (lattice vibrations) in the host material. mdpi.com The energy gap between successive electronic levels of the Ho³⁺ ion plays a crucial role; if the gap is small, non-radiative decay through multi-phonon relaxation is more likely. mdpi.com
Energy Transfer: In some systems, an excited Ho³⁺ ion can transfer its energy to a neighboring ion. This can lead to quenching (loss of luminescence) or upconversion, where an ion is excited to an even higher energy state by absorbing energy from another excited ion, sometimes resulting in the emission of higher-energy (shorter wavelength) light.
Advanced Spectroscopic Probes for this compound Electronic Transitions (e.g., UV-Vis, Raman, Infrared Spectroscopy)
A suite of advanced spectroscopic techniques is employed to investigate the electronic structure and vibrational modes of holmium oxide and materials containing it.
UV-Visible (UV-Vis) Spectroscopy: This is a fundamental technique for studying the electronic transitions in Ho₂O₃. libretexts.org As discussed, the 4f electrons of the Ho³⁺ ion are well-shielded, leading to sharp, line-like absorption bands that are less affected by the host matrix compared to other elements. vulcanchem.comwikipedia.org UV-Vis spectroscopy is used to precisely measure the wavelengths of these absorptions, which correspond to the energy differences between the ground state and the various excited states. researchgate.netlibretexts.org This makes Ho₂O₃ an excellent material for calibrating the wavelength accuracy of UV-Vis spectrophotometers. wikipedia.org
Raman Spectroscopy: This technique provides information about the vibrational modes of a material, which are sensitive to its crystal structure and chemical bonding. researchgate.net Raman studies of Ho₂O₃ nanocrystals reveal distinct peaks corresponding to the vibrational modes of the cubic bixbyite crystal structure. researchgate.net For instance, a strong peak observed around 379 cm⁻¹ is characteristic of well-crystallized Ho₂O₃. researchgate.net Raman spectroscopy can also detect the presence of defects or the formation of new bonds when holmium is incorporated into other materials, such as silicon. researchgate.net
Table 3: Spectroscopic Techniques and Their Applications for Holmium Oxide This table is interactive. Click on the headers to sort the data.
| Spectroscopic Probe | Information Obtained | Typical Spectral Range/Features |
|---|---|---|
| UV-Vis Spectroscopy | Electronic transitions of Ho³⁺ ions | Sharp absorption peaks (200-900 nm) wikipedia.org |
| Raman Spectroscopy | Crystalline structure, vibrational modes | Strong peak at ~379 cm⁻¹ for crystalline Ho₂O₃ researchgate.net |
| Infrared (IR) Spectroscopy | Chemical bonding (e.g., Ho-O), structural units | Characteristic Ho-O bond absorption at ~603 cm⁻¹ researchgate.net |
Advanced Characterization of this compound: A Review of Current Scientific Literature
A thorough review of publicly available scientific literature reveals a significant scarcity of research data specifically on the chemical compound this compound (Ho₂O). While the broader category of holmium oxides, particularly holmium(III) oxide (Ho₂O₃), is well-documented, dedicated studies on the advanced characterization of this compound are not presently available in reviewed scientific publications.
The initial objective was to construct a detailed article on the advanced characterization methodologies for this compound, focusing on surface science techniques, thermal analysis, and defect chemistry. However, the foundational experimental data required to populate such an article—including X-ray Photoelectron Spectroscopy (XPS), Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and other spectroscopic methods for defect analysis—are not found for Ho₂O in existing research.
For context, holmium typically exists in the +3 oxidation state, making holmium(III) oxide (Ho₂O₃) the most stable and extensively studied oxide of holmium. researchgate.net The synthesis and characterization of this compound, where holmium would exhibit a +1 oxidation state, appear to be a subject that has not been extensively explored or reported in scientific literature. While some studies mention the existence of other holmium oxidation states in specific complex materials, detailed characterization of the pure monoxide compound is absent.
Therefore, it is not possible to provide a scientifically accurate and informative article on the advanced characterization of this compound as per the requested detailed outline. The specific data for the following sections and subsections are not available in the current body of scientific literature:
Advanced Characterization Methodologies for Diholmium Monoxide
Defect Chemistry Characterization via Spectroscopic Methods
An article on these topics for the more common holmium(III) oxide (Ho₂O₃) would be feasible, as extensive research and data are available for this compound. However, in strict adherence to the request focusing solely on diholmium monoxide, we must conclude that the information is not currently available.
Theoretical and Computational Chemistry Approaches to Diholmium Monoxide
Applications of Density Functional Theory (DFT) for Predicting Ground State Properties and Stability
Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it suitable for studying solid-state materials and larger molecular systems. cnr.itaimspress.com DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. cnr.it
For diholmium monoxide, DFT calculations would be employed to predict its ground-state properties, such as its equilibrium geometry, cohesive energy, and electronic band structure. aip.orgresearchgate.net By comparing the energies of different possible crystal structures (e.g., cubic, hexagonal), the most stable crystallographic phase of Ho₂O could be identified. The calculation of phonon dispersion curves would further assess the dynamical stability of the predicted structure.
The electronic band structure and density of states (DOS) derived from DFT would reveal whether Ho₂O is a metal, semiconductor, or insulator. mdpi.com The contribution of holmium's f-orbitals to the states near the Fermi level would be of particular interest, as this governs the material's electronic and magnetic properties. mdpi.com The stability of Ho₂O could also be assessed by calculating its formation energy relative to known holmium oxides, such as Ho₂O₃.
Table 2: Predicted Ground State Properties of Ho₂O using DFT (Illustrative)
| Property | Predicted Value (Illustrative) | Method |
| Crystal Structure | Monoclinic | Energy minimization |
| Lattice Parameters | a=6.2 Å, b=3.8 Å, c=7.5 Å, β=105° | Geometry optimization |
| Cohesive Energy | -15.7 eV/formula unit | Total energy calculation |
| Band Gap | 1.8 eV (Indirect) | Electronic structure calculation |
| Bulk Modulus | 150 GPa | Equation of state fitting |
Note: The data in this table is illustrative and represents the type of results that would be generated from DFT calculations.
Molecular Dynamics Simulations for High-Temperature Behavior and Phase Transformation Studies of this compound
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. aip.orgrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the time-dependent behavior of materials, including their properties at high temperatures and pressures.
For this compound, MD simulations would be invaluable for studying its thermal stability, melting point, and potential phase transformations. An interatomic potential, or "force field," would first need to be developed, likely based on data from ab initio or DFT calculations, to accurately describe the forces between the Ho and O atoms.
With a reliable force field, MD simulations could be run at various temperatures to observe the structural evolution of Ho₂O. This would allow for the prediction of its melting temperature and the analysis of the liquid state structure through radial distribution functions. Furthermore, by applying external pressure in the simulations, pressure-induced phase transitions could be investigated, complementing the static predictions from DFT. researchgate.net These simulations could also be used to calculate thermodynamic properties such as heat capacity and thermal expansion coefficients at different temperatures.
Table 3: Illustrative Data from Molecular Dynamics Simulations of Ho₂O
| Property | Temperature (K) | Predicted Value (Illustrative) |
| Density | 300 | 8.5 g/cm³ |
| Thermal Expansion Coefficient | 500 | 1.2 x 10⁻⁵ K⁻¹ |
| Melting Point | 2500 | ~2450 K |
| Self-Diffusion Coefficient (Liquid) | 2600 | 3.1 x 10⁻⁵ cm²/s |
| Phase Transition Pressure (to a denser phase) | 300 | 15 GPa |
Note: The data in this table is illustrative and represents the type of results that would be generated from MD simulations.
Computational Predictions of this compound's Spectroscopic and Magnetic Observables
Computational methods can also predict various spectroscopic and magnetic properties, which are crucial for experimental characterization.
For spectroscopy, time-dependent DFT (TD-DFT) could be used to calculate the electronic excitation energies and oscillator strengths, which would correspond to the peaks in a UV-Visible absorption spectrum. nih.gov The vibrational frequencies of Ho₂O could be computed using either DFT or ab initio methods, allowing for the prediction of its infrared (IR) and Raman spectra. These predicted spectra would be instrumental in identifying the compound experimentally.
Given that holmium is a lanthanide with a large magnetic moment, the magnetic properties of Ho₂O are of significant interest. Spin-polarized DFT calculations can predict the magnetic ground state, determining whether the material is ferromagnetic, antiferromagnetic, or exhibits more complex magnetic ordering. aip.org The magnetic moment on each holmium atom could be calculated, along with the magnetic exchange coupling parameters, which describe the strength of the magnetic interactions between the holmium ions. These parameters are essential for understanding the magnetic behavior of the material as a function of temperature.
Table 4: Computationally Predicted Spectroscopic and Magnetic Properties of Ho₂O (Illustrative)
| Property | Predicted Value (Illustrative) | Computational Method |
| Main IR Absorption Peak | 550 cm⁻¹ | DFT (vibrational analysis) |
| First Electronic Transition | 3.6 eV | TD-DFT |
| Magnetic Ground State | Antiferromagnetic | Spin-polarized DFT |
| Magnetic Moment per Ho atom | 7.2 µB | Spin-polarized DFT |
| Néel Temperature | 85 K | Monte Carlo simulation using DFT parameters |
Note: The data in this table is illustrative and represents the type of results that would be generated from these computational methods.
Emerging Research Applications of Diholmium Monoxide in Advanced Technologies
Role of Diholmium Monoxide in Catalytic Processes and Surface Reactivity Research
There is a lack of specific research detailing the catalytic properties and surface reactivity of this compound (Ho₂O). Theoretical interest exists due to the general catalytic potential of rare earth oxides, which often stems from their surface defects and electronic properties. ontosight.aipreprints.org However, studies focusing on holmium-based catalysis have centered on Diholmium Trioxide (Ho₂O₃). This more common oxide has been shown to possess Lewis acid sites and reactive basic sites, enabling it to catalyze reactions such as the decomposition of 2-propanol and to act as a promoter in catalysts for processes like methane (B114726) dry reforming. researchgate.netacs.org Without dedicated studies, the catalytic profile of this compound remains speculative.
Integration of this compound into Novel Electronic Device Architectures
The integration of this compound (Ho₂O) into new electronic devices is an area of potential interest but lacks concrete research and demonstrated applications. ontosight.ai The unique electronic properties of lanthanide compounds suggest possibilities for their use in various electronic components. ontosight.ai Research in holmium-based electronics has primarily utilized Diholmium Trioxide (Ho₂O₃), for example, in the development of memristive devices for neuromorphic computing, where the oxide's resistive switching behavior is exploited. researchgate.net The specific electronic characteristics of this compound and its suitability for device fabrication have yet to be explored in detail.
Potential for this compound in Advanced Magnetic Storage Systems and Spintronics Research
While the magnetic properties of lanthanide compounds, including this compound, are noted as significant for potential applications in magnetic storage and spintronics, specific research on Ho₂O is not available. ontosight.ai Holmium as an element possesses the highest magnetic moment of any naturally occurring element, a property that is leveraged in creating strong magnetic fields for various applications. stanfordmaterials.com Research in spintronics has explored heterostructures involving elemental holmium, which exhibits antiferromagnetic coupling beneficial for spintronic devices. researchgate.net However, how these properties translate to the monoxide compound (Ho₂O) has not been experimentally determined.
Utilization of this compound in Optoelectronic Systems and Photonics Research
The potential use of this compound (Ho₂O) in optoelectronics and photonics is suggested by the general optical characteristics of lanthanide compounds, which are often used in lasers and phosphors. ontosight.ai However, the field currently lacks specific studies on the optical properties and applications of Ho₂O. In contrast, Diholmium Trioxide (Ho₂O₃) has been successfully used as a saturable absorber for generating Q-switched and mode-locked pulses in fiber lasers. researchgate.net Furthermore, holmium as a dopant in materials like titanium dioxide nanocomposites and silica (B1680970) fibers is well-researched for enhancing the efficiency of solar cells and as a gain medium in lasers, respectively. doi.orgmdpi.com The specific nonlinear optical or light-emitting properties of this compound have not been reported.
Comparative Research and Future Perspectives for Diholmium Monoxide
Comparative Analysis of Diholmium Monoxide (Ho₂O) with Holmium Sesquioxide (Ho₂O₃) in Research Contexts
Holmium typically exists in a +3 oxidation state, making holmium sesquioxide (Ho₂O₃) the most stable and commonly encountered oxide. libretexts.org this compound, where holmium is presumed to be in a +2 oxidation state, is a rare and less stable compound. ontosight.ai The differences in their electronic structure and stoichiometry lead to distinct physical and chemical properties.
Structural and Electronic Properties:
Holmium sesquioxide (Ho₂O₃) crystallizes in a cubic bixbyite structure. materialsproject.org In contrast, theoretical studies using density functional theory (DFT) predict that this compound (HoO, often used to represent the 1:1 stoichiometry in theoretical models) is most stable in the cubic B1 (NaCl-type) crystal structure at ambient pressure. mdpi.comresearchgate.net This fundamental difference in crystal lattice contributes to significant variations in their material properties.
The electronic band gap of Ho₂O₃ is reported to be around 3.95 eV, classifying it as an insulator. materialsproject.org Theoretical calculations for HoO suggest it possesses metallic or semi-metallic properties, a characteristic feature of many lanthanide suboxides which exhibit enhanced electrical conductivity compared to their sesquioxide counterparts. google.com
Magnetic Properties:
Holmium-containing materials are known for their interesting magnetic properties due to the presence of unpaired 4f electrons. ametuniv.ac.in While Ho₂O₃ is paramagnetic at room temperature, this compound is expected to exhibit significantly different magnetic behavior due to the different oxidation state and electronic environment of the holmium ions. ontosight.aigoogle.com The enhanced magnetic susceptibility of rare-earth suboxides compared to their sesquioxides has been noted, suggesting that Ho₂O could have potential applications in magnetic storage and sensors. ontosight.aigoogle.com
A comparative table of key properties is presented below:
| Property | This compound (Ho₂O) (Theoretical/Predicted) | Holmium Sesquioxide (Ho₂O₃) (Experimental) |
| Holmium Oxidation State | +2 ontosight.ai | +3 libretexts.org |
| Crystal Structure | Cubic (B1, NaCl-type) mdpi.comresearchgate.net | Cubic (Bixbyite, Ia-3) materialsproject.org |
| Electronic Properties | Metallic/Semi-metallic google.com | Insulator materialsproject.org |
| Band Gap | Not applicable (metallic) | ~3.95 eV materialsproject.org |
| Magnetic Properties | Potentially enhanced magnetic susceptibility ontosight.aigoogle.com | Paramagnetic ametuniv.ac.in |
| Stability | Less stable, rare ontosight.ai | Highly stable libretexts.org |
This table presents a combination of theoretical predictions for this compound and established experimental data for Holmium Sesquioxide.
Comparative Studies with Other Lanthanide Suboxides (RExO, where 2 < x < 3)
The study of this compound is best understood within the broader context of lanthanide suboxides. These compounds, with a metal-to-oxygen ratio greater than that of the sesquioxides, often exhibit unique properties such as metallic conductivity and interesting magnetic behavior. google.comlibretexts.org
Lanthanide monoxides (REO) have been the subject of theoretical investigations which predict a systematic evolution of their properties across the lanthanide series. mdpi.com For instance, a pressure-induced phase transition from the B1 (NaCl-type) to the B2 (CsCl-type) structure is a common predicted feature for all lanthanide monoxides. mdpi.comresearchgate.net This suggests that HoO would also undergo such a transition under high-pressure conditions.
The synthesis of lanthanide suboxides is generally challenging due to their high reactivity and the stability of the +3 oxidation state for most lanthanides. tdl.org Common synthesis methods include the reduction of sesquioxides with the corresponding lanthanide metal at high temperatures or through arc-melting techniques. google.com These methods often result in non-stoichiometric phases, and obtaining pure, single-phase suboxides remains a significant synthetic hurdle.
The table below provides a comparative overview of theoretical predictions for selected lanthanide monoxides.
| Lanthanide Monoxide (REO) | Predicted Stable Structure (Ambient Pressure) | Predicted High-Pressure Phase | Key Predicted Properties |
| LaO | B1 (NaCl-type) mdpi.com | B2 (CsCl-type) mdpi.com | Ferromagnetic semiconductor, potential superconductor mdpi.com |
| CeO | B1 (NaCl-type) mdpi.com | B2 (CsCl-type) mdpi.com | Metallic dntb.gov.ua |
| SmO | B1 (NaCl-type) mdpi.com | B2 (CsCl-type) mdpi.com | Heavy-fermion compound mdpi.com |
| HoO | B1 (NaCl-type) mdpi.com | B2 (CsCl-type) mdpi.com | Potential for interesting magnetic and electronic properties ontosight.ai |
| EuO | B1 (NaCl-type) britannica.com | B2 (CsCl-type) mdpi.com | Ferromagnetic insulator britannica.com |
This table is based on theoretical predictions from density functional theory studies. mdpi.comresearchgate.netdntb.gov.uabritannica.com
Interdisciplinary Research Directions and Methodological Challenges in this compound Synthesis and Characterization
The scarcity of experimental data on this compound highlights the significant methodological challenges associated with its synthesis and characterization. Future research in this area will necessitate an interdisciplinary approach, combining advanced synthesis techniques, sophisticated characterization methods, and theoretical modeling.
Synthesis Challenges: The primary challenge in synthesizing Ho₂O is overcoming the high stability of Ho₂O₃. The synthesis would likely require high-temperature reduction of Ho₂O₃ with holmium metal in a highly controlled, oxygen-free environment. google.com Alternative methods such as high-pressure synthesis or molten salt synthesis could also be explored. d-nb.infogoogle.com However, these methods often require specialized equipment and careful control of reaction conditions to prevent the formation of more stable oxides.
Characterization Challenges: Due to its expected reactivity and instability in air, the characterization of Ho₂O would require in-situ techniques or handling in an inert atmosphere. Advanced characterization techniques that would be crucial for understanding its properties include:
X-ray Diffraction (XRD): To determine its crystal structure and phase purity.
X-ray Photoelectron Spectroscopy (XPS): To confirm the +2 oxidation state of holmium.
Transmission Electron Microscopy (TEM): For microstructural analysis. researchgate.net
Magnetic Property Measurement System (MPMS): To investigate its magnetic behavior.
Physical Property Measurement System (PPMS): To measure its electrical transport properties.
The combination of experimental data with theoretical calculations from computational materials science will be essential to guide synthetic efforts and interpret experimental results.
Predictive Research on this compound's Behavior in Extreme Environments and Novel Phases
Predictive research, primarily through computational modeling, offers a pathway to understanding the potential properties and behaviors of this compound under conditions that are difficult to achieve experimentally.
Behavior in Extreme Environments: Theoretical studies on lanthanide monoxides predict that HoO, like its counterparts, will undergo a structural phase transition from the B1 to the B2 structure under high pressure. mdpi.comresearchgate.net The transition pressure and the bulk modulus are key parameters that can be predicted through DFT calculations. Such studies are crucial for understanding the material's stability and potential for novel phase formation under extreme compression, which is relevant for planetary science and materials design. stanford.edu
Furthermore, the behavior of lanthanide oxides at high temperatures is critical for applications in catalysis and refractory materials. google.comnasa.gov While Ho₂O₃ is known for its high melting point, the thermal stability of Ho₂O is expected to be significantly lower. Predictive modeling can help to estimate its decomposition temperature and pathways.
Novel Phases: The potential for discovering novel phases of holmium oxide with stoichiometries other than Ho₂O₃ and Ho₂O exists, particularly under high-pressure and high-temperature conditions. Research on other rare-earth oxides has revealed the existence of various suboxides and mixed-valence oxides with unique crystal structures and properties. tdl.orgd-nb.info Theoretical predictions can guide the experimental search for such novel phases in the holmium-oxygen system. For instance, computational screening could identify potentially stable or metastable compositions and crystal structures that could be targeted for synthesis.
The table below summarizes some of the predictive research areas for this compound.
| Research Area | Predicted Behavior/Property | Potential Significance |
| High-Pressure Behavior | B1 to B2 phase transition mdpi.comresearchgate.net | Understanding material stability under extreme conditions stanford.edu |
| High-Temperature Behavior | Lower thermal stability than Ho₂O₃ | Defining its operational limits in high-temperature applications |
| Novel Stoichiometries | Potential for other stable or metastable suboxides | Discovery of new materials with unique electronic and magnetic properties |
| Electronic and Magnetic Properties | Metallic conductivity, distinct magnetic ordering | Applications in electronics, spintronics, and magnetic data storage ontosight.ai |
This table is based on theoretical predictions and analogies with other lanthanide oxides.
Q & A
Q. Example Data Comparison :
| Study | Magnetic Susceptibility (×10⁻³ emu/g) | Temperature (K) | Purity (%) |
|---|---|---|---|
| A et al. | 4.2 | 50 | 99.5 |
| B et al. | 3.8 | 50 | 99.9 |
What spectroscopic techniques are optimal for characterizing Ho₂O’s electronic structure?
Q. Basic Research Focus
- X-Ray Photoelectron Spectroscopy (XPS) : Identify oxidation states of holmium (Ho³⁺) and oxygen bonding environments .
- Raman Spectroscopy : Detect phonon modes associated with Ho–O lattice vibrations .
- UV-Vis-NIR Spectroscopy : Measure optical bandgap and ligand-field transitions .
Advanced Tip : Combine experimental data with density functional theory (DFT) simulations to correlate spectral features with electronic configurations .
How should researchers design studies to investigate Ho₂O’s catalytic activity in oxidative reactions?
Q. Advanced Research Focus
- Reactor Design : Use a fixed-bed flow reactor with in situ Fourier-transform infrared (FTIR) spectroscopy to monitor intermediate species .
- Variable Optimization : Systematically vary temperature (200–500°C), pressure (1–10 atm), and reactant ratios to map catalytic efficiency .
- Control Experiments : Compare Ho₂O with other rare-earth oxides (e.g., CeO₂, La₂O₃) to isolate structure-activity relationships .
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Wear airtight goggles, nitrile gloves, and N95 respirators to prevent inhalation of airborne particles .
- Ventilation : Use fume hoods with ≥100 ft/min airflow to minimize exposure .
- Waste Management : Neutralize acidic byproducts with 10% NaOH before disposal .
Advanced Consideration : Conduct toxicity assays (e.g., MTT tests) to evaluate cellular responses to Ho₂O exposure .
How can computational modeling improve the interpretation of Ho₂O’s thermal conductivity data?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model lattice thermal conductivity at varying temperatures (100–800 K) and compare with experimental laser flash analysis results .
- Machine Learning : Train algorithms on existing rare-earth oxide datasets to predict Ho₂O’s thermal properties under unstudied conditions .
Validation Step : Use neutron scattering to validate simulated phonon dispersion curves .
What strategies mitigate sample degradation during long-term storage of Ho₂O?
Q. Basic Research Focus
- Storage Conditions : Keep samples in vacuum-sealed containers with desiccants to prevent hydrolysis .
- Periodic Analysis : Perform XRD every 6 months to detect phase changes (e.g., oxidation to HoO₂) .
Advanced Strategy : Coat Ho₂O with inert materials (e.g., SiO₂) to enhance stability in humid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
